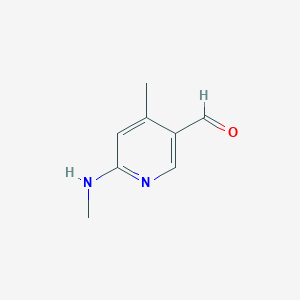
(R)-1-Phenylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Phenylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a phenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, such as using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Industrial Production Methods
Industrial production of ®-1-Phenylpyrrolidin-3-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and Lewis acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-1-Phenylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Phenylpyrrolidin-3-ol: The enantiomer of ®-1-Phenylpyrrolidin-3-ol, with similar chemical properties but different biological activity.
1-Phenylpyrrolidine: Lacks the hydroxyl group, resulting in different reactivity and applications.
Phenylpropanolamine: A structurally related compound with different pharmacological properties.
Uniqueness
®-1-Phenylpyrrolidin-3-ol is unique due to its chiral nature and the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its specific stereochemistry makes it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(3R)-1-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-/m1/s1 |
InChI-Schlüssel |
CFOXGLLEGVOLKT-SNVBAGLBSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



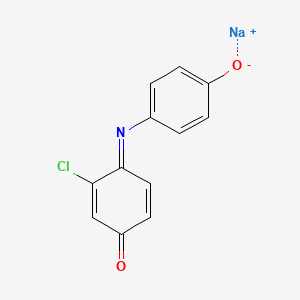
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
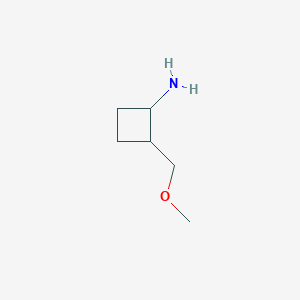

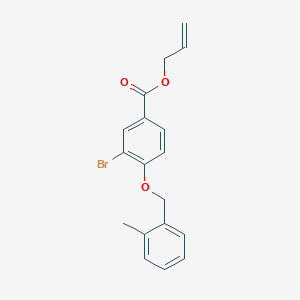
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
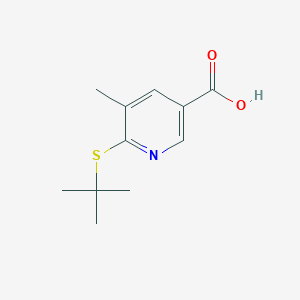
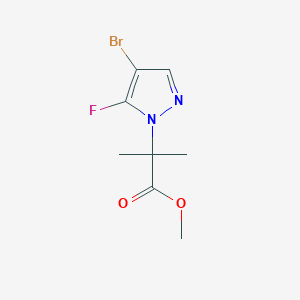
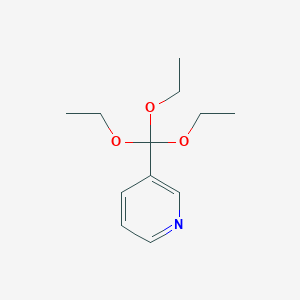
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
